3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-diones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The structure of this compound features a thiazolidine ring fused with an azetidine ring, which is further substituted with a benzyloxybenzoyl group, making it a unique and potentially valuable molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
The compound interacts with the PPAR-γ receptor, leading to its activation . This activation improves insulin resistance, which is a key factor in the development of type 2 diabetes . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
Upon activation of the PPAR-γ receptor, the compound influences several biochemical pathways related to glucose and lipid metabolism . It also affects the pathways involved in the synthesis of bacterial cell walls by inhibiting Mur ligases . This results in the disruption of bacterial cell wall synthesis, leading to the antimicrobial action of the compound .
Pharmacokinetics
The thiazolidin-2,4-dione (tzd) scaffold, to which the compound belongs, is known for its wide range of biological activities . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability and therapeutic potential.
Result of Action
The activation of the PPAR-γ receptor by the compound leads to improved insulin resistance, which can help in the management of type 2 diabetes . Its inhibition of Mur ligases disrupts bacterial cell wall synthesis, resulting in its antimicrobial action . Furthermore, the compound exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-halo acid under basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized by cyclization of an appropriate amine with a haloketone.
Introduction of the Benzyloxybenzoyl Group: This step involves the acylation of the azetidine ring with 3-(benzyloxy)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Azetidin-2-one: Used as a β-lactam antibiotic.
Benzyloxybenzoyl Derivatives: Studied for their various pharmacological activities.
Uniqueness
3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its combined structural features, which confer a unique set of biological activities not commonly found in other similar compounds. Its dual ring system and specific substitutions make it a versatile molecule for further drug development and research.
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-18-13-27-20(25)22(18)16-10-21(11-16)19(24)15-7-4-8-17(9-15)26-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYRQLUVWZRNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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